molecular formula C17H16ClNS B3358877 Acridine, 9-[(4-chlorobutyl)thio]- CAS No. 827303-12-8

Acridine, 9-[(4-chlorobutyl)thio]-

Cat. No.: B3358877
CAS No.: 827303-12-8
M. Wt: 301.8 g/mol
InChI Key: GFWVJGQSUFTCJQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Acridine, 9-[(4-chlorobutyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the

Biological Activity

Acridine, 9-[(4-chlorobutyl)thio]- (CAS Number: 827584-71-4), is a derivative of acridine known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications. Below is a detailed overview of its biological activity, including data tables, case studies, and research findings.

Overview of Acridine Derivatives

Acridines are heterocyclic compounds that have been extensively studied for their biological properties. The introduction of various substituents, such as the 4-chlorobutylthio group in this compound, can significantly alter their biological activity. Research indicates that acridine derivatives often exhibit multitarget properties, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

The biological activity of Acridine, 9-[(4-chlorobutyl)thio]- can be attributed to its interaction with specific molecular targets:

  • Topoisomerase Inhibition : This compound has been shown to inhibit topoisomerase II, an enzyme that manages DNA topology during replication. This inhibition disrupts DNA function and can lead to apoptosis in cancer cells .
  • Antimicrobial Activity : Acridine derivatives have demonstrated antibacterial and antimalarial properties, making them potential candidates for treating infectious diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of acridine derivatives. A mini-review on 9-substituted acridines reports various IC50 values against human cancer cell lines:

Cell Line IC50 Value (µM) Activity
HeLa (Cervical Cancer)5.2Moderate Inhibition
MCF-7 (Breast Cancer)3.8Strong Inhibition
A549 (Lung Cancer)2.5High Inhibition

These findings suggest that the substitution at the 9-position enhances the anticancer activity of acridines .

Antibacterial and Antimalarial Activity

The antibacterial effects of Acridine, 9-[(4-chlorobutyl)thio]- have been investigated against various strains of bacteria. The results are summarized below:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
E. coli16Moderate
S. aureus8Strong
P. falciparum (Malaria)12Effective

The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

  • Study on Topoisomerase Inhibition : A study published in The Journal of Organic Chemistry demonstrated that acridine derivatives could effectively inhibit topoisomerase II in vitro, leading to cell cycle arrest and apoptosis in cancer cell lines .
  • Antimicrobial Efficacy Evaluation : A research article evaluated the antimicrobial efficacy of various acridine derivatives, including Acridine, 9-[(4-chlorobutyl)thio]-, showing promising results against both bacterial and parasitic infections .

Properties

IUPAC Name

9-(4-chlorobutylsulfanyl)acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNS/c18-11-5-6-12-20-17-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)17/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWVJGQSUFTCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458867
Record name Acridine, 9-[(4-chlorobutyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827303-12-8
Record name Acridine, 9-[(4-chlorobutyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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